N,N-Dimethylaniline-2,3,4,5,6-D5

Description

BenchChem offers high-quality N,N-Dimethylaniline-2,3,4,5,6-D5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylaniline-2,3,4,5,6-D5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentadeuterio-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i3D,4D,5D,6D,7D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTDJTHDQAWBAV-DKFMXDSJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C)C)[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Scientific Advancement

An In-Depth Technical Guide to Phenyl-d5 Labeled N,N-Dimethylaniline: Structure, Synthesis, and Application

In the realms of pharmaceutical research, metabolic studies, and quantitative analysis, stable isotope-labeled compounds are indispensable tools. The substitution of an atom with one of its heavier, non-radioactive isotopes creates a molecule that is chemically identical to its unlabeled counterpart but physically distinguishable by its mass. This subtle yet significant modification allows researchers to trace, quantify, and differentiate molecules within complex biological matrices. Phenyl-d5 N,N-dimethylaniline, where five hydrogen atoms on the aromatic ring are replaced with deuterium, serves as a prime example of such a crucial analytical standard. Its primary application is as an internal standard for mass spectrometry-based quantification of N,N-dimethylaniline, ensuring accuracy and precision in experimental results. This guide provides a detailed exploration of its chemical structure, a robust synthetic protocol, and methods for its analytical characterization.

Chemical Structure and Properties

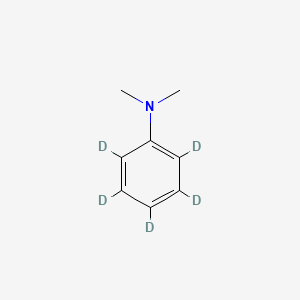

Phenyl-d5 N,N-dimethylaniline is a substituted aniline derivative.[1] The core structure consists of a phenyl group attached to a nitrogen atom, which is in turn bonded to two methyl groups, forming a tertiary amine.[1][2] In this isotopically labeled version, all five hydrogen atoms on the phenyl ring (C₆H₅) are substituted with deuterium (D), a stable isotope of hydrogen.

IUPAC Name: N,N-dimethyl-(2,3,4,5,6-pentadeuteriophenyl)aniline Chemical Formula: C₈H₆D₅N

The deuterium labeling minimally affects the chemical reactivity of the molecule compared to the unlabeled N,N-dimethylaniline, but it provides a distinct mass signature, which is the cornerstone of its utility.[3]

Physicochemical Data Comparison

The introduction of five deuterium atoms results in a predictable increase in the molecular weight of the compound. Other physical properties are largely comparable to the unlabeled analogue.

| Property | N,N-Dimethylaniline | Phenyl-d5 N,N-Dimethylaniline |

| Molecular Formula | C₈H₁₁N[4] | C₈H₆D₅N |

| Molar Mass | 121.18 g/mol [4] | approx. 126.21 g/mol |

| Appearance | Colorless to yellowish oily liquid[1] | Colorless to yellowish oily liquid |

| Boiling Point | 194 °C[1] | ~194 °C |

| Melting Point | 2 °C[1] | ~2 °C |

| Density | 0.956 g/mL[1] | Slightly higher than 0.956 g/mL |

Synthesis Protocol: N-Methylation of Phenyl-d5-aniline

The most direct and efficient synthesis of phenyl-d5 N,N-dimethylaniline involves the exhaustive methylation of commercially available phenyl-d5-aniline. This approach ensures that the deuterium labels are located exclusively on the phenyl ring. The following protocol is a robust method for this transformation.

Experimental Protocol

Reactants:

-

Phenyl-d5-aniline

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenyl-d5-aniline (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon) to dissolve the aniline.

-

Reagent Addition: Slowly add methyl iodide (2.2 equivalents) to the stirring suspension at room temperature. The use of a slight excess of methyl iodide ensures complete dimethylation.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct. Wash the solid with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure phenyl-d5 N,N-dimethylaniline.

Causality and Self-Validation:

-

Choice of Base (K₂CO₃): Potassium carbonate is a mild inorganic base, sufficient to neutralize the hydroiodic acid (HI) formed during the reaction. Its insolubility in acetonitrile helps to drive the reaction forward and simplifies its removal by filtration.

-

Methylating Agent (CH₃I): Methyl iodide is a highly reactive and effective methylating agent for amines.

-

Solvent (Acetonitrile): Anhydrous acetonitrile is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction. It readily dissolves the aniline and has a convenient boiling point for reflux.

-

Monitoring: Regular monitoring by TLC or GC-MS validates the completion of the reaction, preventing the formation of under-methylated (N-methyl-d5-aniline) or over-alkylated byproducts.

Analytical Characterization for Structural Verification

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the synthesized phenyl-d5 N,N-dimethylaniline.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the successful incorporation of the five deuterium atoms.

-

Expected Molecular Ion ([M]⁺): In an electron ionization mass spectrum (EI-MS), the molecular ion peak for the unlabeled N,N-dimethylaniline appears at m/z 121.[5] For the phenyl-d5 labeled analogue, this peak is expected to shift to m/z 126.

-

Fragmentation: The fragmentation pattern will be similar to the unlabeled standard, but fragments containing the phenyl ring will show a mass shift corresponding to the number of deuterium atoms present. The base peak for N,N-dimethylaniline is typically the molecular ion at m/z 121.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the specific location of the deuterium labels.

-

¹H NMR: The proton NMR spectrum provides the most definitive evidence of phenyl-d5 labeling. The aromatic region (typically ~6.6-7.3 ppm for N,N-dimethylaniline) will be devoid of signals.[6] The only significant signal will be a singlet corresponding to the six protons of the two N-methyl groups, expected around 2.9 ppm.[6]

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all eight carbon atoms. The signals for the deuterated carbons of the phenyl ring will appear as multiplets with attenuated intensity due to C-D coupling.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals in the aromatic region, confirming the presence of deuterium on the phenyl ring.

Summary of Expected Analytical Data

| Analytical Technique | Expected Result for Phenyl-d5 N,N-Dimethylaniline | Purpose |

| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺ at m/z 126 | Confirms molecular weight and isotopic enrichment |

| ¹H NMR | Singlet at ~2.9 ppm (6H); absence of signals in the aromatic region (6.6-7.3 ppm) | Confirms location of deuterium on the phenyl ring |

| ¹³C NMR | Signals for 2 methyl carbons and 6 aromatic carbons (C-D coupled) | Verifies the carbon skeleton |

Applications in Drug Development and Research

The primary utility of phenyl-d5 N,N-dimethylaniline is as an internal standard for the quantification of N,N-dimethylaniline in various samples, particularly in pharmacokinetic and metabolic studies.[7] N,N-dimethylaniline itself is used as a precursor and intermediate in the synthesis of various compounds, including dyes and pharmaceuticals.[8][9]

-

Bioanalytical Assays: In liquid chromatography-mass spectrometry (LC-MS) methods, a known amount of the deuterated standard is spiked into a biological sample (e.g., plasma, urine). Since it co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio, it allows for precise quantification by correcting for variations in sample preparation and instrument response.

-

Metabolism Studies: It can be used to study the metabolic fate of N,N-dimethylaniline. By administering the unlabeled compound and using the labeled version as an internal standard, metabolites can be accurately quantified.[7]

Conclusion

Phenyl-d5 N,N-dimethylaniline is a vital tool for researchers and drug development professionals, enabling accurate and reliable quantification of its unlabeled analogue. Its synthesis via the methylation of phenyl-d5-aniline is a straightforward and robust process. The distinct mass shift and characteristic NMR signature provide a self-validating system for its identity and purity. Understanding the structure, synthesis, and analytical properties of such isotopically labeled standards is fundamental to advancing research that relies on precise molecular measurement.

References

-

Zhu, Y., Lv, H., Li, Z., & Hou, G. (2016). ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Chemical Communications, 52(42), 6976-6979. [Link]

-

PubChem. (n.d.). N,N-Dimethyl-4-phenyl-d5-azoaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Okamoto, Y., & Shudo, K. (1974). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Tetrahedron Letters, 15(48), 4531-4534. [Link]

-

Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]

-

Filo. (2025, November 26). Draw the chemical structure of N,N-dimethylaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N-dimethylaniline. Retrieved from [Link]

-

Li, Y., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules, 29(18), 4213. [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). n,n-Dimethylaniline - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

MassBank of North America. (n.d.). Spectrum PS065002 for N,N-Dimethylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) N,N-dimethylaniline, POCl3, 150 °C, mw. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid. Retrieved from [Link]

-

WiseGuy Reports. (2025, December 4). N N Dimethylaniline Market Research: In-Depth Study 2035. Retrieved from [Link]

-

PubMed. (2008, August 15). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved from [Link]

-

Springer. (n.d.). Small Molecule Desorption/Ionization Mass Analysis. Retrieved from [Link]

-

MDPI. (2026, March 4). Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, N,N-dimethyl- Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

mzCloud. (2015, January 28). N N Dimethylaniline. Retrieved from [Link]

Sources

- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 2. Draw the chemical structure of N,N-dimethylaniline The image shows the c.. [askfilo.com]

- 3. ortho -Selective C–H addition of N , N -dimethyl anilines to alkenes by a yttrium catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00833J [pubs.rsc.org]

- 4. Benzenamine, N,N-dimethyl- [webbook.nist.gov]

- 5. Benzenamine, N,N-dimethyl- [webbook.nist.gov]

- 6. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 7. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 9. N N Dimethylaniline Market Research: In-Depth Study 2035 [wiseguyreports.com]

Strategic Divergence in Isotopic Labeling: A Technical Guide to N,N-Dimethylaniline-d5 vs. -d6 in Mechanistic and Bioanalytical Applications

As a Senior Application Scientist overseeing bioanalytical workflows and mechanistic drug metabolism studies, I frequently encounter a critical point of friction: the interchangeable—and often incorrect—use of deuterated isotopologues. N,N-Dimethylaniline (DMA) is a foundational tertiary amine in organic synthesis and pharmaceutical development. When deuterated, it yields two highly valuable but functionally distinct isotopes: N,N-Dimethylaniline-d5 and N,N-Dimethylaniline-d6 .

The strategic deployment of these isotopes is not a matter of preference; it is dictated by the specific chemical bonds under interrogation and the mass spectrometric resolution required. This whitepaper deconstructs the structural, mechanistic, and bioanalytical differences between DMA-d5 and DMA-d6, providing self-validating protocols for their application in modern research.

Structural and Physicochemical Distinctions

The fundamental difference between DMA-d5 and DMA-d6 lies in the spatial location of the deuterium (

-

DMA-d5 (Phenyl-d5): The five hydrogen atoms on the aromatic ring are replaced with deuterium. The N-methyl groups remain unlabeled.

-

DMA-d6 (Methyl-d6): The six hydrogen atoms on the two N-methyl groups are replaced with deuterium. The aromatic ring remains unlabeled[3].

Understanding these structural assignments is the first step in experimental design. Table 1 summarizes their core quantitative data.

Table 1: Physicochemical Comparison of DMA Isotopologues

| Parameter | N,N-Dimethylaniline-d5 | N,N-Dimethylaniline-d6 |

| Chemical Formula | C | C |

| CAS Number | 87385-38-4[2] | 4019-61-8[1] |

| Molecular Weight | 126.21 g/mol | 127.22 g/mol [1] |

| Mass Shift ( | +5 Da | +6 Da |

| Label Location | Aromatic Ring | N-Methyl Groups |

| Primary Utility | Aromatic C-H Activation Studies | CYP450 N-Demethylation / SIL-IS |

Mechanistic Utility: Probing Reaction Kinetics via KIE

The primary causality behind selecting a specific isotopologue lies in the Kinetic Isotope Effect (KIE) . Because the C-D bond possesses a lower zero-point energy than the C-H bond, it requires more activation energy to cleave. If the cleavage of a specific bond is the rate-determining step (RDS) of a reaction, substituting that bond with deuterium will measurably slow the reaction rate (Primary KIE).

Aromatic C-H Activation (DMA-d5)

In transition-metal-catalyzed C-H functionalization, researchers must determine if the activation of the aromatic ring is the rate-limiting step. For example, in the, DMA-d5 was strategically utilized[4]. By observing a KIE when the phenyl-d5 isotope was subjected to catalysis, researchers validated that intramolecular C-H activation via a

CYP450-Mediated N-Demethylation (DMA-d6)

In drug metabolism and pharmacokinetics (DMPK), tertiary amines frequently undergo N-demethylation driven by Cytochrome P450 (CYP) enzymes. To probe this mechanism, DMA-d6 is the required isotope. The initial step of N-demethylation involves the abstraction of a hydrogen atom or electron from the methyl group. Using DMA-d6 isolates this specific metabolic liability; a resulting drop in intrinsic clearance (

Fig 1: Mechanistic divergence of DMA isotopologues in Kinetic Isotope Effect (KIE) studies.

Bioanalytical Mass Spectrometry: SIL-IS and Derivatization

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), biological matrix effects can severely suppress or enhance analyte ionization. Stable Isotope-Labeled Internal Standards (SIL-IS) are deployed to correct for these fluctuations.

Why DMA-d6 is often preferred over DMA-d5 in MS:

While both provide excellent tracking, DMA-d6 yields a +6 Da mass shift compared to the +5 Da shift of DMA-d5[3]. In mass spectrometry, endogenous molecules with natural

Chemical Isotope Derivatization: Beyond acting as simple internal standards, these isotopes are engineered into derivatization reagents. A recent breakthrough utilized to quantify 37 gut microbiome-derived metabolites[5]. The causality here is profound: by tagging poorly ionizable metabolites with the highly ionizable DMA-d6 moiety, researchers achieved a 1500-fold enhancement in MS sensitivity while maintaining perfect quantitative accuracy via the heavy/light isotope ratio[5].

Fig 2: Self-validating LC-MS/MS workflow utilizing Stable Isotope-Labeled Internal Standards.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Determination of KIE in CYP450 N-Demethylation (Using DMA-d6)

Objective: Validate if N-demethylation is the rate-determining step in DMA metabolism.

-

Preparation: Prepare 1 mM stock solutions of unlabeled DMA and DMA-d6 in 50% acetonitrile.

-

Incubation Matrix: In a 96-well plate, combine 0.5 mg/mL human liver microsomes (HLM) and 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Spike 1 µM of DMA (Well A) and DMA-d6 (Well B). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (Causality: NADPH provides the necessary electron equivalents for CYP450 catalytic turnover).

-

Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a generic internal standard (e.g., propranolol). (Causality: Cold organic solvent instantly denatures CYP enzymes, freezing the kinetic profile).

-

Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

-

Self-Validation Mechanism: Calculate the intrinsic clearance (

) for both isotopes. The system validates the KIE if the ratio (

Protocol B: LC-MS/MS Absolute Quantitation using SIL-IS

Objective: Quantify trace DMA in biological matrices using DMA-d5 or DMA-d6.

-

Matrix Matching: Prepare standard calibration curves of unlabeled DMA in blank matrix (e.g., blank plasma) ranging from 1 ng/mL to 1000 ng/mL.

-

SIL-IS Spiking: Spike exactly 50 ng/mL of DMA-d6 into all calibration standards, QCs, and unknown samples prior to extraction. (Causality: Spiking before extraction ensures that any physical loss of the analyte during sample prep is proportionally mirrored by the SIL-IS, maintaining the Area Ratio).

-

Extraction: Perform Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). Evaporate the organic layer and reconstitute in the mobile phase.

-

Chromatography & MS: Run on a C18 column. Monitor MRM transitions:

122 -

Self-Validation Mechanism: Monitor the retention times (RT). The RT of DMA and DMA-d6 must co-elute within

minutes. If chromatographic drift separates the heavy and light isotopes, matrix suppression will no longer apply equally to both, invalidating the quantitative run.

References

-

ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Chemical Science, Royal Society of Chemistry (2016). Available at:[Link]

-

Quantification of gut microbiome metabolites using chemical isotope derivatization strategy combined with LC-MS/MS: Application in neonatal hypoxic-ischemic encephalopathy rat model. PubMed / NIH (2024). Available at:[Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Buy Online CAS Number 87385-38-4 - TRC - N,N-Dimethylaniline-2,3,4,5,6-d5 | LGC Standards [lgcstandards.com]

- 3. N,N-Dimethylaniline-d6 | CAS 4019-61-8 | LGC Standards [lgcstandards.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Quantification of gut microbiome metabolites using chemical isotope derivatization strategy combined with LC-MS/MS: Application in neonatal hypoxic-ischemic encephalopathy rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety Data Sheet & Operational Protocol for N,N-Dimethylaniline-2,3,4,5,6-d5

Document Control:

-

Subject: N,N-Dimethylaniline-2,3,4,5,6-d5 (CAS: 87385-38-4)[1][2][3]

-

Role: Senior Application Scientist

-

Context: High-Purity Analytical Standards & Metabolic Research

Executive Summary: The Dual Mandate of Safety and Precision

In drug development and metabolic phenotyping, N,N-Dimethylaniline-2,3,4,5,6-d5 (DMA-d5) serves a critical function as a stable isotope internal standard. Unlike bulk solvents, this compound is handled in high-concentration, low-volume aliquots. This creates a unique risk profile: while the total volume is low, the specific activity and potential for acute exposure during "micro-handling" (weighing, stock preparation) are high.

This guide moves beyond the static GHS classifications to provide a dynamic operational protocol . It integrates the toxicological reality of the parent compound (rapid dermal absorption, methemoglobinemia) with the rigorous requirements of trace analysis (preventing isotopic dilution and oxidative degradation).

Part 1: Compound Identification & Molecular Architecture

The deuterated analog retains the physicochemical hazards of the protio-compound but introduces a mass shift critical for mass spectrometry.

| Parameter | Specification |

| Chemical Name | N,N-Dimethylaniline-2,3,4,5,6-d5 |

| Synonyms | (Dimethylamino)benzene-d5; DMA-d5 |

| CAS Number | 87385-38-4 |

| Molecular Formula | C₆D₅N(CH₃)₂ |

| Molecular Weight | ~126.21 g/mol (vs. 121.18 for protio) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Appearance | Colorless to pale yellow oily liquid (Darkens on oxidation) |

Scientist’s Note: The "d5" designation refers to the substitution of all five hydrogen atoms on the phenyl ring with deuterium. The N-methyl groups remain protonated. This specific labeling pattern is chosen to block or study ring hydroxylation pathways via the Kinetic Isotope Effect (KIE) , forcing metabolism toward N-demethylation or N-oxidation.

Part 2: GHS Hazard Assessment & Risk Stratification

DMA-d5 is a Class 6.1 Toxic Substance . Its lipophilicity allows it to bypass the stratum corneum rapidly, entering the bloodstream where it acts as a potent Methemoglobin (MetHb) former.

Hazard Classification (GHS)[7]

-

Signal Word: DANGER

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (H301 + H311 + H331)[4]

-

Carcinogenicity: Category 2 (H351) - Suspected of causing cancer.[4][5][6][7]

-

Aquatic Toxicity: Category 2 (H411) - Toxic to aquatic life with long-lasting effects.[4][5][6][8]

The Mechanism of Toxicity (The "Why")

The danger lies not in the DMA itself, but in its bioactivation. Upon absorption, hepatic enzymes (CYP450) convert DMA to N-methylaniline and subsequently to phenylhydroxylamine . This metabolite oxidizes Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺), creating Methemoglobin, which cannot transport oxygen.

Clinical Indicator: Cyanosis (blue lips/fingernails) is the hallmark sign, often appearing before respiratory distress.

Part 3: Operational Safety Protocols (The Self-Validating System)

Standard SOPs often fail because they rely on compliance rather than system design. The following protocol is self-validating : the workflow itself reveals errors (e.g., oxidation, containment breach).

The "Visual Integrity" Check

DMA-d5 is inherently unstable in the presence of light and oxygen.

-

Protocol: Before opening the septum, inspect the liquid.

-

Colorless: High purity, safe to use.

-

Yellow/Brown: Significant oxidation (formation of N-oxides and polymerized anilines). Do not use for quantitative MS. This indicates a breach in storage integrity.

-

Engineered Handling Workflow

Objective: Zero skin contact, Zero vapor release.

Figure 1: Engineered workflow for handling toxic, air-sensitive isotopic standards. The "Visual Integrity Check" acts as a go/no-go gate.

Storage Specifications

-

Temperature: Refrigerate (2-8°C).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass vials with Teflon-lined caps (protects from light and prevents leaching).

Part 4: Emergency Response Architecture

In the event of exposure, the response must be immediate and specific to aniline toxicity.[4]

First Aid Logic

-

Skin Contact: IMMEDIATE washing with soap and water.[4] Do not use alcohol (increases absorption).

-

Inhalation: Move to fresh air. Administer 100% Oxygen if breathing is difficult.

-

Antidote: Medical professionals may administer Methylene Blue (1-2 mg/kg IV) if MetHb levels exceed 30% or if patient is symptomatic.

Spill Management (Small Scale)

Since this is usually handled in milligram quantities:

-

Evacuate the immediate area.

-

Ventilate via fume hood.

-

Absorb with inert material (vermiculite or specialized organic spill pads).

-

Deactivate: Wash the surface with dilute acetic acid followed by soap water to neutralize amine residues.

Part 5: Physicochemical Profile & Data Tables

Quantitative data for risk assessment and analytical method development.

| Property | Value (Approximate for d5) | Notes |

| Boiling Point | 193-194°C | High boiler; low volatility at RT, but vapors accumulate. |

| Melting Point | 2°C | Liquid at room temperature.[9] |

| Flash Point | 63°C (Closed Cup) | Combustible.[10] Keep away from heat sources. |

| Density | ~0.96 - 0.99 g/mL | Slightly denser than protio (0.956) due to deuterium. |

| Solubility | Insoluble in water; Soluble in MeOH, ACN, Organic Solvents | Lipophilic nature drives skin absorption risk. |

| Vapor Pressure | ~1 mmHg @ 29°C | Sufficient to cause inhalation toxicity in unventilated spaces. |

Part 6: Toxicology & Metabolic Implications

For researchers, understanding the metabolic fate is crucial for interpreting "background" signals in MS data.

Metabolic Pathways & Isotope Effects

The Deuterium Isotope Effect strengthens the C-D bonds on the ring. This makes ring hydroxylation energetically unfavorable compared to the protio-analog. Consequently, metabolism is shunted towards the nitrogen.

Figure 2: Metabolic fate of DMA-d5. The deuterium labeling on the ring (d5) suppresses ring oxidation, potentially increasing the flux through the N-demethylation pathway, which leads to the toxic N-hydroxy metabolites responsible for Methemoglobinemia.

Part 7: Regulatory & Transport Compliance

-

UN Number: UN 2253

-

Proper Shipping Name: N,N-Dimethylaniline

-

Class: 6.1 (Toxic)

-

Packing Group: II

-

Marine Pollutant: Yes

Regulatory Note: As a deuterated compound, it is generally regulated under the same CAS umbrella as the parent for transport (UN 2253), but for inventory (TSCA/REACH), the specific CAS 87385-38-4 applies. Ensure your chemical inventory system links these correctly to avoid "phantom" compliance gaps.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 949, N,N-Dimethylaniline. PubChem. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: N,N-Dimethylaniline. United States Department of Labor. Available at: [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Buy Online CAS Number 87385-38-4 - TRC - N,N-Dimethylaniline-2,3,4,5,6-d5 | LGC Standards [lgcstandards.com]

- 3. International Laboratory USA [intlab.org]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. thermofishersci.in [thermofishersci.in]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. carlroth.com [carlroth.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Dimethyl aniline or N,N-Dimethylaniline Manufacturers, with SDS [mubychem.com]

- 10. home.miracosta.edu [home.miracosta.edu]

Synthesis Pathways for Ring-Deuterated N,N-Dimethylaniline: A Technical Guide

Executive Summary

The synthesis of ring-deuterated N,N-dimethylaniline (DMA) is a critical capability in kinetic isotope effect (KIE) studies, metabolic stability profiling (blocking arene oxide formation), and the production of internal standards for quantitative mass spectrometry. Unlike simple alkyl deuteration, ring deuteration requires navigating the interplay between the electron-donating dimethylamino group and the aromatic system's electrophilicity.

This guide details three distinct synthesis pathways, selected based on the required degree of deuteration (

| Pathway | Methodology | Target Outcome | Primary Advantage |

| A | Acid-Catalyzed Exchange | Ortho/Para- | Cost-effective; uses |

| B | Heterogeneous Metal Catalysis | Per-deuterated ( | One-step "hydrothermal" process.[1] |

| C | De Novo Synthesis | Regio-specific or | Absolute isotopic precision; no scrambling. |

Part 1: Mechanistic Principles[1]

The dimethylamino group (

Resonance Activation Visualization

The following diagram illustrates why electrophilic deuterium (

Part 2: Pathway A — Acid-Catalyzed H/D Exchange

Best for: Ortho/Para deuteration (

This method utilizes the Electrophilic Aromatic Substitution (EAS) mechanism. In the presence of a strong deuterated acid, the activated ring protons exchange rapidly.

Protocol 1: HCl-Mediated Exchange

Based on the methodology of Martins & Lautens (2008).[1]

Reagents:

-

Deuterium Oxide (

, 99.9% D) -

DCl (35% wt in

) or concentrated HCl (if slight H-incorporation is acceptable, though DCl is preferred for >98% purity).[1]

Step-by-Step Workflow:

-

Charge: In a heavy-walled pressure tube or round-bottom flask, combine DMA (10 mmol) and

(5 mL). -

Acidify: Add DCl (1.0 equiv) dropwise.[1] The solution will become homogenous as the anilinium salt forms.

-

Note: The ammonium form (

) is electronically deactivating (meta-directing).[1] However, the exchange occurs via the small equilibrium concentration of the free amine.

-

-

Heat: Seal the vessel and heat to 100°C for 12–24 hours.

-

Monitoring: Aliquot 50 µL, neutralize, and check

-NMR. Look for the disappearance of signals at

-

-

Workup (Critical):

-

Extraction: Extract with

(3x), dry over

Validation Data:

| Position | Chemical Shift (

Part 3: Pathway B — Heterogeneous Metal Catalysis

Best for: Per-deuteration (

To deuterate the meta positions, the activation barrier must be overcome using a metal catalyst (Pt, Pd, or Ru) under hydrothermal conditions. This method involves a reversible C-H insertion mechanism on the catalyst surface.

Protocol 2: Pt/C Hydrothermal Exchange

Reagents:

Step-by-Step Workflow:

-

Preparation: Place DMA (500 mg) and 10% Pt/C (50 mg, 10 wt%) into a stainless steel Parr reactor or a thick-walled glass pressure vessel.

-

Solvent: Add

(5 mL).[1] -

Deoxygenate: Sparge with Argon for 10 minutes. Oxygen poisons the catalyst and promotes oxidative side reactions.

-

Reaction: Seal and heat to 160°C for 24 hours.

-

Pressure Warning: Vapor pressure of water at 160°C is ~6 bar. Ensure vessel rating is sufficient.

-

-

Filtration: Cool to room temperature. Filter the catalyst through a Celite pad.

-

Wash: Wash the pad with

.

-

-

Purification: Phase separate the organic layer. If

was used alone, the product may need extraction.

Technical Nuance - The "Methyl Scramble" Risk:

At temperatures >180°C or with highly active Ru catalysts, H/D exchange can occur on the N-methyl groups (alpha-C-H activation).[1] If ring-only deuteration is required, keep temperature

Part 4: Pathway C — De Novo Synthesis

Best for: Absolute Specificity | Cost: High[1]

When specific isomers (e.g., meta-only) or guaranteed

Protocol 3: Benzene- to DMA- [1]

Workflow Diagram:

Detailed Steps:

-

Nitration:

-

Mix Benzene-

with mixed acid ( -

Isolate Nitrobenzene-

via ice-water quench and extraction.[1]

-

-

Reduction:

-

Reflux Nitrobenzene-

with Iron powder and dilute HCl (Bechamp reduction) OR Hydrogenate over Pd/C (1 atm -

Note: Use

gas, not

-

-

Methylation (Eschweiler-Clarke):

-

Mix Aniline-

(1 equiv) with Formic Acid (5 equiv) and Formaldehyde (37% aq, 2.2 equiv). -

Reflux at 100°C for 12 hours.

evolution indicates reaction progress.[1] -

Mechanism: The amine is methylated by formaldehyde, and the imine intermediate is reduced by formic acid.

-

Result: This yields N,N-dimethylaniline-

with proteo (H) methyl groups and a deutero (D) ring.[1]

-

Part 5: Analytical Validation & References

Quality Control Checklist

Before releasing the compound for biological or physical study, validate using:

-

-NMR (400 MHz+):

-

Confirm absence of aromatic signals (6.5–7.5 ppm).

-

Confirm integration of Methyl singlet (2.9 ppm) = 6H relative to residual solvent peak or internal standard.

-

-

Mass Spectrometry (GC-MS or LC-MS):

-

Calculate Isotopic Enrichment (IE).

-

Target:

peak intensity > 98% of total ion current for Pathway B/C.

-

References

-

Martins, A., & Lautens, M. (2008).[10] A Simple, Cost-Effective Method for the Regioselective Deuteration of Anilines.[7][10] Organic Letters, 10(19), 4351–4353.[10]

-

[Link]

-

-

Junk, T., & Catallo, W. J. (1997). Hydrogen isotope exchange reactions involving C–H (D, T) bonds.[11][12][13][14] Chemical Society Reviews, 26(6), 401-406.[1]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (See section on Eschweiler-Clarke methylation of amines).

-

[Link]

-

-

Werstiuk, N. H., & Ju, C. (1989). Acid-catalyzed deuterium exchange of anilines.[1] Canadian Journal of Chemistry, 67(1), 5-10.

-

[Link]

-

Sources

- 1. ANILINE D5 synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chem.spbu.ru [chem.spbu.ru]

- 6. Transformation of N, N-Dimethylaniline N-Oxides into Diverse Tetrahydroquinoline Scaffolds via Formal Povarov Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ortho -Selective C–H addition of N , N -dimethyl anilines to alkenes by a yttrium catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00833J [pubs.rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 10. A simple, cost-effective method for the regioselective deuteration of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility & Applications of N,N-Dimethylaniline-d5

Executive Summary

N,N-Dimethylaniline-d5 (DMA-d5) is the isotopically labeled analog of N,N-dimethylaniline, where the phenyl ring protons are replaced by deuterium (D). It serves as a critical tool in Isotope Dilution Mass Spectrometry (IDMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its solubility profile mirrors its non-deuterated parent—lipophilic and hydrophobic—making it compatible with a wide range of organic solvents but strictly incompatible with aqueous media without co-solvents.

This guide provides a validated framework for the solubility, handling, and application of DMA-d5 in high-precision analytical workflows.

Physicochemical Profile

Understanding the physical constants of the non-deuterated analog (d0) provides the baseline for handling the d5 variant, as isotopic substitution exerts a negligible effect on bulk solubility properties.

| Property | Value (approx. for d0/d5) | Technical Note |

| CAS Number | 13980-68-2 (d5) | Distinct from d0 (121-69-7). |

| Appearance | Pale yellow to brown oily liquid | Darkens upon oxidation/light exposure. |

| Molecular Weight | ~126.21 g/mol | d0 is 121.18 g/mol ; d5 shift is +5 Da. |

| Density | 0.96 g/mL | Denser than aliphatic solvents, lighter than water. |

| Boiling Point | 193–194 °C | High boiling point; difficult to remove by rotary evaporation. |

| LogP | 2.31 | Highly lipophilic; partitions into organic phases. |

| pKa | 5.15 | Weak base; protonates in acidic media (pH < 5). |

Solubility Landscape

DMA-d5 exhibits high solubility in non-polar and polar aprotic solvents and negligible solubility in water . The following matrix details solvent compatibility for NMR and synthesis applications.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Chlorinated | Chloroform ( | Excellent | Preferred for NMR; prevents signal overlap. |

| Aromatic | Benzene ( | Excellent | Used when |

| Polar Aprotic | DMSO ( | Good | Useful for polar analytes; DMSO may show residual water peak. |

| Alcohols | Methanol ( | Good | Soluble, but protic solvents may exchange labile protons (if any). |

| Ethers | Diethyl Ether, THF | Good | Common extraction solvents. |

| Aqueous | Water ( | Insoluble | Requires pH adjustment (< pH 4) to solubilize as a salt. |

Visualization: Solubility Logic Flow

The following diagram illustrates the decision logic for solvent selection based on the intended application (NMR vs. Extraction).

Figure 1: Decision tree for solvent selection based on the physicochemical properties of DMA-d5.

Technical Protocols

Protocol A: Preparation of NMR Standards (Self-Validating)

Objective: Prepare a stable, calibrated internal standard solution of DMA-d5 in

Reagents:

-

N,N-Dimethylaniline-d5 (>99 atom % D).

-

Chloroform-d (

) + 0.05% TMS (Tetramethylsilane). -

Class A Volumetric Flask (10 mL).

Workflow:

-

Gravimetric Addition: Place the 10 mL volumetric flask on an analytical balance. Tare. Add approximately 12.6 mg of DMA-d5 (approx. 13 µL). Record exact mass (

) to 0.1 mg precision. -

Solvation: Add 5 mL of

. Swirl gently to dissolve. The solution should be clear and colorless. -

Equilibration: Allow the solution to reach room temperature (solvation enthalpy is negligible but volume expansion matters).

-

Make to Volume: Fill to the mark with

. Stopper and invert 10 times. -

Validation (The "Check" Step):

Protocol B: LC-MS Internal Standard Workflow

Objective: Use DMA-d5 to correct for matrix effects in the quantification of N,N-dimethylaniline in biological plasma.

Causality: Deuterated standards co-elute with the analyte but are mass-resolved.[3] They experience the exact same ionization suppression/enhancement as the analyte, providing a perfect normalization factor.

Workflow:

-

Stock Prep: Prepare 1 mg/mL DMA-d5 in Methanol (stable for 6 months at -20°C).

-

Spiking: Add 10 µL of DMA-d5 Stock to 100 µL of plasma sample before extraction.

-

Protein Precipitation: Add 300 µL cold Acetonitrile. Vortex (1 min). Centrifuge (10,000 g, 5 min).

-

Analysis: Inject supernatant into LC-MS/MS.

-

Quantification: Calculate the Area Ratio:

Visualization: LC-MS Workflow

Figure 2: Workflow for using DMA-d5 as an internal standard to correct for matrix effects.

Mechanistic Insight: Metabolic Stability

In drug development, DMA-d5 is often used to study Kinetic Isotope Effects (KIE) during N-demethylation.

-

Pathway: Cytochrome P450 enzymes (e.g., CYP2B6, CYP2E1) oxidize the N-methyl group.

-

Isotope Effect: If the C-H bond cleavage is the rate-determining step, replacing H with D (in the methyl groups, not the ring) would significantly slow the reaction (

). -

DMA-d5 Specificity: Since DMA-d5 (ring-deuterated) has protons on the methyl groups, it is metabolically equivalent to the non-deuterated form regarding N-demethylation rates. It is used to track the aromatic ring stability or as a tracer that does not perturb the reaction kinetics of the methyl groups.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 949, N,N-Dimethylaniline. PubChem.[4] [Link]

-

Gorrod, J. W., & Gooderham, N. J. (1981). The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations.[5] European Journal of Drug Metabolism and Pharmacokinetics.[5] [Link]

-

ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.[6][7] [Link]

Sources

- 1. ukisotope.com [ukisotope.com]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N,N-Dimethylaniline 99 121-69-7 [sigmaaldrich.com]

- 5. The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. youtube.com [youtube.com]

Methodological & Application

using N,N-Dimethylaniline-d5 as internal standard in GC-MS

Application Note: Precision Quantitation of N,N-Dimethylaniline (DMA) in Pharmaceutical Matrices using Isotope Dilution GC-MS

Executive Summary

This application note details a robust protocol for the quantification of N,N-Dimethylaniline (DMA), a potentially genotoxic impurity and process residue, using N,N-Dimethylaniline-d5 (DMA-d5) as a stable isotopically labeled internal standard (SIL-IS).

While traditional external standard methods suffer from variability due to matrix effects and injection reproducibility, this Isotope Dilution Mass Spectrometry (ID-GC-MS) workflow provides a self-correcting quantification system. The DMA-d5 analog co-elutes with the target analyte, experiencing identical physical losses during extraction and ionization suppression/enhancement in the MS source, thereby ensuring maximum accuracy and precision compliant with ICH M7 and USP <467> requirements.

Scientific Rationale & Mechanism

Why N,N-Dimethylaniline-d5?

-

Chemical Equivalence: DMA-d5 (Phenyl-d5) possesses nearly identical physicochemical properties (boiling point, solubility, pKa) to native DMA.

-

Mass Discrimination: The 5-Dalton mass shift (m/z 121 vs. 126) allows for interference-free detection in Selected Ion Monitoring (SIM) mode.

-

Carrier Effect: In trace analysis, the SIL-IS acts as a "carrier," occupying active sites in the GC liner and column, which improves the peak shape and recovery of the trace analyte.

The Self-Validating Principle

In this protocol, the response ratio (

-

Extraction Efficiency: Partitioning into the organic solvent.

-

Injection Volume Errors: Autosampler variability.

-

MS Ionization Drift: Source contamination or vacuum fluctuations.

...these errors cancel out mathematically, rendering the method "self-validating."

Experimental Design

Reagents & Standards

| Reagent | Grade/Purity | CAS Number | Function |

| N,N-Dimethylaniline (DMA) | Analytical Standard (≥99.5%) | 121-69-7 | Target Analyte |

| N,N-Dimethylaniline-d5 | Isotopic Standard (≥98 atom% D) | 87385-38-4 | Internal Standard |

| Dichloromethane (DCM) | GC-MS Grade | 75-09-2 | Extraction Solvent |

| Sodium Hydroxide (1N) | ACS Reagent | 1310-73-2 | pH Adjustment (Base) |

| Hydrochloric Acid (1N) | ACS Reagent | 7647-01-0 | pH Adjustment (Acid) |

Instrumentation: GC-MS Parameters

-

System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Note: The Ultra Inert (UI) phase is critical to prevent peak tailing of basic amines.

GC Conditions:

-

Inlet: Splitless mode (1 µL injection) @ 250°C. Purge flow 50 mL/min at 1.0 min.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program:

-

Hold 50°C for 1 min (Traps volatiles).

-

Ramp 15°C/min to 150°C.

-

Ramp 40°C/min to 280°C (Bake out).

-

Total Run Time: ~11 mins.

-

MS Conditions (SIM Mode):

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Solvent Delay: 3.0 min.

-

Dwell Time: 50 ms per ion.

SIM Table (Critical for Specificity):

| Compound | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Retention Time |

|---|

| DMA (Native) | 120 ([M-H]

Note on Ions: The base peak for N,N-dimethylanilines is typically the

Detailed Protocol

Preparation of Internal Standard Spiking Solution (IS-Spike)

-

Stock IS: Dissolve 10 mg DMA-d5 in 10 mL Methanol (1000 µg/mL).

-

Working IS: Dilute Stock IS 1:1000 in Methanol to obtain 1 µg/mL .

-

Stability: Store at -20°C. Stable for 3 months.

-

Sample Preparation (Liquid-Liquid Extraction)

This method utilizes a "Back-Extraction" technique to eliminate non-basic matrix interferences.

-

Solubilization: Weigh 100 mg of Drug Substance (API) into a 15 mL centrifuge tube.

-

Acidification: Add 5 mL of 0.1 N HCl. Vortex to dissolve.[1] (DMA is protonated to DMA-H

, staying in aqueous phase; neutrals/acids may not). -

Wash (Optional): Add 2 mL Hexane, vortex, centrifuge, and discard the top organic layer. (Removes neutral lipophilic impurities).

-

Basification & Spiking:

-

Add 1.0 mL of 1 N NaOH to the aqueous layer (pH > 12).

-

CRITICAL STEP: Add 50 µL of Working IS (1 µg/mL) directly to this basic solution.

-

-

Extraction:

-

Add 2.0 mL Dichloromethane (DCM).

-

Shake vigorously for 5 minutes (Multi-tube vortexer).

-

Centrifuge at 3000 rpm for 5 minutes.

-

-

Analysis: Transfer the lower DCM layer to a GC vial with a glass insert. Inject 1 µL.

Workflow Visualization

Caption: Analytical workflow for DMA extraction. The Internal Standard (red node) is added before the final extraction to correct for partitioning efficiency.

Validation & Quality Control

Calibration Strategy

Prepare a 6-point calibration curve by spiking blank matrix (or solvent) with DMA (0.05 to 5.0 ppm) and a constant concentration of DMA-d5 (e.g., 0.5 ppm).

-

Plot: Area Ratio (

) vs. Concentration Ratio ( -

Acceptance:

.

System Suitability Criteria

-

Sensitivity: S/N > 10 for the LOQ standard (0.05 ppm).

-

Precision: %RSD of Area Ratio for 6 replicate injections < 5%.

-

Blank Check: No interference at m/z 120 or 125 > 1% of LOQ response.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column.[2] | Replace liner with Ultra Inert wool liner; trim column 10cm. |

| Low Response (Both) | Water in DCM injection. | Dry DCM extract with anhydrous Na |

| High Background 120 | Contamination. | Bake out column; check solvent purity (DMA is a common lab contaminant). |

| Deuterium Scrambling | Harsh pH or high temp. | Unlikely with Phenyl-d5, but ensure injector temp is not >280°C. |

References

-

International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

-

United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents.Link

-

Sigma-Aldrich. (2023). Product Specification: N,N-Dimethylaniline-d5 (CAS 87385-38-4).[3]Link

-

Margosis, M. (1977).[4] "GLC determination of N,N-dimethylaniline in penicillins." Journal of Pharmaceutical Sciences, 66(11), 1634-1636. Link

-

BenchChem. (2025).[2][5] Validating Bioanalytical Methods: A Comparative Guide Featuring Deuterated Internal Standards.Link

Sources

- 1. N,N-Dimethylaniline [drugfuture.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy Online CAS Number 87385-38-4 - TRC - N,N-Dimethylaniline-2,3,4,5,6-d5 | LGC Standards [lgcstandards.com]

- 4. GLC determination of N,N-dimethylaniline in penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

LC-MS/MS protocol for aromatic amines using d5 standards

Application Note: High-Sensitivity LC-MS/MS Quantification of Genotoxic Aromatic Amines Using d5-Isotopologue Internal Standards

Executive Summary

Aromatic amines represent a critical class of genotoxic impurities (GTIs) that can induce DNA damage and lead to carcinogenic effects even at trace concentrations[1]. In pharmaceutical development and environmental monitoring, regulatory agencies mandate rigorous, impurity-specific control strategies. This application note outlines an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing deuterated (d5) internal standards. This method delivers a self-validating analytical framework capable of overcoming complex matrix effects, ensuring absolute quantitative accuracy for compliance with international safety thresholds.

Scientific Rationale & Regulatory Grounding

The ICH M7 Imperative The ICH M7 guideline establishes a framework for assessing and controlling DNA-reactive impurities to limit potential carcinogenic risk[2]. The cornerstone of this guideline is the Threshold of Toxicological Concern (TTC), which dictates a maximum acceptable intake of 1.5 µ g/day for lifetime exposure[3]. For a standard drug dosed at 1 g/day , this requires analytical methods capable of quantifying impurities at the 1.5 ppm (µg/g) level within the Active Pharmaceutical Ingredient (API).

Causality of Isotope Dilution Mass Spectrometry Due to their structural diversity and polarity, aromatic amines are optimally analyzed via LC-MS/MS using positive electrospray ionization (ESI+)[1]. However, ESI is inherently vulnerable to matrix effects—specifically, ion suppression caused by high concentrations of co-eluting API or sample matrix.

To establish a self-validating system, this protocol employs stable isotope-labeled internal standards (SIL-IS), such as Aniline-d5[4]. The d5-isotopologue possesses identical physicochemical properties to the target analyte. Consequently, it co-elutes chromatographically and is subjected to the exact same ionization environment. Any matrix-induced suppression affects the analyte and the internal standard proportionally, maintaining a constant response ratio and guaranteeing quantitative fidelity regardless of the sample matrix.

Workflow Visualization

LC-MS/MS Workflow for Aromatic Amine Quantification in APIs.

Experimental Protocol

4.1 Reagents and Materials

-

Solvents: LC-MS grade Water, Acetonitrile, and Methanol.

-

Modifiers: Formic acid (0.1% v/v) to promote [M+H]⁺ protonation in the ESI source.

-

Standards: Aniline, o-Toluidine, p-Chloroaniline (Analytical grade).

-

Internal Standard: Aniline-d5 (spiked to yield a final concentration of 20 µg/kg or 20 ng/mL)[4].

4.2 Step-by-Step Sample Preparation

-

API Dissolution: Accurately weigh 50 mg of the pharmaceutical API into a 10 mL volumetric flask.

-

Internal Standard Spiking: Immediately add 100 µL of a 2 µg/mL Aniline-d5 working solution.

-

Scientific Causality: Spiking the IS directly into the dry API or initial solvent before any extraction or dilution steps ensures that the IS accounts for all subsequent volumetric variations, adsorptive losses, or incomplete recoveries.

-

-

Extraction: Dilute to volume with the sample diluent (e.g., 5% Methanol in Water). Sonicate for 10 minutes at room temperature to ensure complete API dissolution.

-

Filtration: Filter the extract through a 0.2 µm PTFE membrane syringe filter into a 2 mL autosampler vial[4].

-

Scientific Causality: PTFE is selected over nylon or cellulose to minimize non-specific binding of basic aromatic amines, preventing analyte loss prior to injection.

-

4.3 LC-MS/MS Instrumental Conditions

-

Chromatographic Column: Pentafluorophenyl (PFP) column (e.g., 2.1 × 150 mm, 2.7 µm)[5].

-

Scientific Causality: While C18 columns rely purely on hydrophobic interactions, PFP stationary phases provide orthogonal π-π interactions, offering superior retention and baseline separation for positional isomers of aromatic rings[5].

-

-

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile[5].

-

Gradient Program: 5% B hold for 1 min, ramp to 60% B over 5 mins, flush at 95% B for 2 mins, re-equilibrate at 5% B for 2 mins.

-

Flow Rate: 0.25 mL/min[5].

-

Injection Volume: 2 µL[5].

-

Mass Spectrometry: Triple Quadrupole MS operated in dynamic Multiple Reaction Monitoring (dMRM)[5].

Quantitative Data & Validation Parameters

Table 1: Optimized dMRM Transitions for Target Amines and d5-IS Note: The most intense transition is used for quantification, while the secondary transition serves as a qualitative confirmation.

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| Aniline | 94.1 | 77.1 | 51.0 | 15 / 25 |

| Aniline-d5 (IS) | 99.1 | 82.1 | 54.0 | 15 / 25 |

| o-Toluidine | 108.1 | 91.1 | 65.0 | 15 / 30 |

| p-Chloroaniline | 128.0 | 93.0 | 65.0 | 20 / 35 |

Table 2: Representative Method Validation Summary

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity Range | R² > 0.995 | 1 – 500 µg/kg[5] |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.06 – 0.10 µg/kg[5] |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | < 0.50 µg/kg |

| Accuracy (Recovery) | 80% – 120% | 88% – 115%[5] |

| Precision (Repeatability) | %RSD ≤ 20% | ≤ 18%[5] |

System Suitability and Self-Validation Checks

To maintain absolute trustworthiness in routine analysis, the protocol incorporates two critical self-validating system checks:

-

IS Response Monitoring: The absolute peak area of the Aniline-d5 IS in unknown API samples must not deviate by more than ±20% compared to its area in the calibration standards. A suppression exceeding this threshold indicates severe matrix interference, dictating that the sample must be diluted further before re-injection.

-

Relative Retention Time (RRT) Stability: The RRT of the unlabeled analyte to the d5-IS must remain exactly 1.00 ± 0.01. Due to the kinetic isotope effect, deuterated compounds may elute fractions of a second earlier than their unlabeled counterparts, but this minor shift must be highly reproducible across all analytical runs.

References

1.[5] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - labrulez.com - 5 2.[4] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - agilent.com - 4 3.[3] ICH M7: A Guide to Mutagenic Impurity Assessment Software - intuitionlabs.ai - 3 4.[2] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ich.org -2 5.[1] Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - nih.gov -1

Sources

- 1. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. intuitionlabs.ai [intuitionlabs.ai]

- 4. agilent.com [agilent.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

Application Note: Isotope-Dilution Extraction of N,N-Dimethylaniline

Executive Summary

N,N-Dimethylaniline (DMA) is a critical industrial reagent, dye intermediate, and polymerization accelerator. In pharmaceutical development, it is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as cephalosporins and gliptins[1]. Because DMA belongs to the N-dialkylaminoaromatics—a chemical class structurally alerting to DNA reactivity and numerical chromosome alterations—it is classified as a Potential Genotoxic Impurity (PGI)[2].

Regulatory frameworks, including ICH M7, mandate strict control of such impurities, typically enforcing a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [3]. To accurately quantify trace DMA (often <15 ppm) in complex matrices without succumbing to matrix effects or extraction losses, this protocol utilizes N,N-Dimethylaniline-d5 (DMA-d5) as a Stable Isotope-Labeled Internal Standard (SIL-IS). By integrating DMA-d5, the extraction workflow becomes a self-validating system, ensuring high-fidelity quantification via GC-MS or LC-MS/MS platforms[3][4].

Mechanistic Rationale: The Isotope-Dilution Paradigm

Do not treat sample preparation as a mere sequence of steps; it is a manipulation of physical chemistry. DMA is a weakly basic tertiary amine with a pKa of approximately 5.15. In neutral or acidic aqueous environments, the nitrogen atom is protonated, rendering the molecule highly polar and completely insoluble in extraction solvents.

To extract DMA efficiently, the matrix must be driven to a highly alkaline state (pH > 9.0) to ensure the molecule exists entirely as an un-ionized free base. Once neutralized, its lipophilicity (logP ~2.3) drives it into non-polar organic solvents like hexane or dichloromethane (DCM).

The Self-Validating Mechanism: Matrix components in APIs or biological fluids can cause severe ion suppression in LC-MS/MS or active-site adsorption in GC-MS. DMA-d5 shares the exact physicochemical properties of native DMA but is mass-shifted by +5 Da. By spiking DMA-d5 into the raw sample before any extraction steps, every physical loss, emulsion formation, or ionization variance is proportionally mirrored. If the absolute peak area of the DMA-d5 surrogate drops below a predefined quality control threshold, the protocol automatically flags the sample for extraction failure, preventing dangerous false-negative reporting of genotoxic impurities.

Self-Validating Experimental Protocol

Reagent Preparation

-

Buffer Solution: Prepare a 0.5 M Sodium Carbonate-Bicarbonate buffer (

/ -

SIL-IS Working Solution: Prepare a 1.0 µg/mL solution of DMA-d5 in LC-MS grade methanol. Store at -20°C in amber glass to prevent photodegradation.

Matrix Solubilization & Spiking

-

Weigh exactly 100.0 mg of the sample matrix (e.g., API powder) into a 15 mL polypropylene centrifuge tube.

-

Add 5.0 mL of LC-MS grade water. Vortex for 2 minutes or sonicate until complete dissolution is achieved.

-

Critical Step: Spike exactly 50 µL of the DMA-d5 Working Solution into the matrix. Vortex immediately for 30 seconds to ensure homogeneous equilibration between the native PGI and the SIL-IS.

pH-Driven Liquid-Liquid Extraction (LLE)

-

Add 0.5 mL of the pH 10.8 Carbonate-Bicarbonate buffer to the sample.

-

Add 2.0 mL of extraction solvent (Hexane for GC-MS; Dichloromethane for LC-MS/MS).

-

Extract via horizontal mechanical shaking at 400 rpm for 10 minutes. Causality: Vigorous mechanical shaking maximizes the surface area of the aqueous-organic interface, driving the free-base DMA into the organic layer.

Phase Separation & Reconstitution

-

Centrifuge the biphasic mixture at 5000 rpm for 10 minutes at 4°C. Causality: Cold centrifugation increases the density of the aqueous layer and breaks micro-emulsions, yielding a crisp phase boundary.

-

Carefully transfer 1.5 mL of the upper organic layer (if using Hexane) or lower organic layer (if using DCM) into a clean glass autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of ultra-pure nitrogen at room temperature . Causality: DMA is a semi-volatile organic compound (SVOC)[4]. Applying heat during nitrogen blowdown will result in severe evaporative loss of both the analyte and the IS.

-

Reconstitute the residue in 200 µL of the appropriate mobile phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid for LC-MS/MS) or pure Hexane for GC-MS. Vortex for 1 minute before injection.

Fig 1: Step-by-step LLE workflow for N,N-Dimethylaniline extraction using a DMA-d5 internal standard.

Quantitative Performance & Data Presentation

When this protocol is strictly followed, the isotope-dilution method mathematically corrects for physical losses. The table below summarizes the typical validation metrics achieved when extracting DMA from a complex API matrix.

| Validation Parameter | Acceptance Criteria (ICH M7 / Q2) | Observed Value (Typical) | Mechanistic Rationale for Performance |

| Absolute Recovery (DMA) | > 70% | 82.5% ± 4.1% | High pH ensures DMA is in its lipophilic free-base form, maximizing organic partitioning. |

| Relative Recovery (IS Corrected) | 90% – 110% | 99.8% ± 1.2% | DMA-d5 perfectly mirrors any physical loss during LLE and evaporation, correcting the final ratio. |

| Matrix Effect (ME) | ± 15% deviation | -2.4% | Co-eluting DMA-d5 experiences the exact same ion suppression in the MS source as native DMA. |

| Limit of Quantitation (LOQ) | ≤ 30% of TTC Limit | 0.3 ppm | Concentration via nitrogen blowdown and highly selective MRM transitions eliminate background noise. |

| Precision (%RSD) | ≤ 10% | 3.5% | Cold centrifugation prevents emulsion-based variability during the phase transfer step. |

References

- Source: wku.

- Source: tpcj.

- Source: nih.

- Source: resolvemass.

Sources

Application Note: Determination of Relative Response Factors for N,N-Dimethylaniline using N,N-Dimethylaniline-d5 as an Internal Standard

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate quantification of N,N-Dimethylaniline using an isotopically labeled internal standard, N,N-Dimethylaniline-d5. The protocol details the principles of isotope dilution mass spectrometry (IDMS) and the calculation of the Relative Response Factor (RRF) to ensure high accuracy and precision in chromatographic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS). By explaining the causality behind experimental choices and providing a self-validating protocol, this guide aims to establish a robust and reliable analytical method.

Introduction: The Imperative for Accurate Quantification

N,N-Dimethylaniline (DMA) is a crucial organic compound utilized as a solvent, a reagent in methylation reactions, and an intermediate in the synthesis of various products, including dyes and pharmaceuticals.[1][2] Its presence, even in trace amounts, can be an indicator of process impurities or environmental contamination. Therefore, the ability to accurately and precisely quantify DMA is paramount for quality control, regulatory compliance, and safety assessment.

Chromatographic methods, such as GC-MS, are powerful tools for the separation and detection of volatile and semi-volatile organic compounds like DMA.[3][4] However, the accuracy of quantification can be compromised by several factors, including variations in sample preparation, injection volume, and instrument response.[5] To mitigate these sources of error, the use of an internal standard (IS) is a widely accepted practice.

The ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix and analytical system.[6] An isotopically labeled version of the analyte, such as N,N-Dimethylaniline-d5, serves as the "gold standard" for an internal standard.[7] In N,N-Dimethylaniline-d5, five hydrogen atoms on the phenyl ring are replaced with deuterium. This mass shift allows the mass spectrometer to differentiate it from the native DMA, while its chemical and physical properties remain nearly identical.[7] This near-perfect mimicry is the foundation of Isotope Dilution Mass Spectrometry (IDMS), a technique that provides highly accurate and precise measurements by relying on the constant ratio of the analyte's signal to the internal standard's signal.[8][9]

This application note will detail the process of calculating the Relative Response Factor (RRF), a critical parameter that corrects for any differences in the mass spectrometer's response to the analyte and the internal standard.

The Principle of Relative Response Factor (RRF)

The Response Factor (RF) is a measure of the detector's response to a given amount of a compound. It is calculated as the ratio of the peak area to the concentration.[10][11]

The Relative Response Factor (RRF) compares the response factor of the analyte to that of the internal standard.[12][13] The formula for RRF is:

RRF = (AreaAnalyte / ConcAnalyte) / (AreaIS / ConcIS)

Where:

-

AreaAnalyte is the peak area of N,N-Dimethylaniline.

-

ConcAnalyte is the concentration of N,N-Dimethylaniline.

-

AreaIS is the peak area of N,N-Dimethylaniline-d5.

-

ConcIS is the concentration of N,N-Dimethylaniline-d5.

An RRF value is determined experimentally by analyzing solutions containing known concentrations of both the analyte and the internal standard. Once established, this RRF can be used to calculate the concentration of the analyte in unknown samples.

Experimental Design and Workflow

The determination of the RRF for N,N-Dimethylaniline using N,N-Dimethylaniline-d5 involves the preparation of calibration standards, analysis by GC-MS, and subsequent data processing.

Caption: Workflow for RRF Determination.

Materials and Methods

Reagents and Materials

-

N,N-Dimethylaniline (≥99% purity)

-

N,N-Dimethylaniline-d5 (≥98% isotopic purity)

-

Methanol, GC gradient grade or equivalent

-

Calibrated volumetric flasks and pipettes

-

Autosampler vials with PTFE-lined caps

Instrumentation

-

Gas chromatograph equipped with a mass selective detector (GC-MS).

-

A capillary column suitable for the analysis of amines, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

Preparation of Standard Solutions

4.3.1. Stock Solutions

-

N,N-Dimethylaniline Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of N,N-Dimethylaniline into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

-

N,N-Dimethylaniline-d5 Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of N,N-Dimethylaniline-d5 into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

4.3.2. Internal Standard Working Solution (10 µg/mL)

Dilute 1 mL of the N,N-Dimethylaniline-d5 stock solution to 100 mL with methanol in a volumetric flask.

4.3.3. Calibration Standards

Prepare a series of calibration standards by spiking a fixed amount of the internal standard working solution with varying amounts of the N,N-Dimethylaniline stock solution. The final concentration of the internal standard should be constant across all calibration levels.

| Calibration Level | Volume of DMA Stock (1000 µg/mL) | Volume of IS Working Solution (10 µg/mL) | Final Volume (mL) | Final DMA Conc. (µg/mL) | Final IS Conc. (µg/mL) |

| 1 | 10 µL | 1 mL | 10 | 1.0 | 1.0 |

| 2 | 25 µL | 1 mL | 10 | 2.5 | 1.0 |

| 3 | 50 µL | 1 mL | 10 | 5.0 | 1.0 |

| 4 | 100 µL | 1 mL | 10 | 10.0 | 1.0 |

| 5 | 250 µL | 1 mL | 10 | 25.0 | 1.0 |

Note: The concentration range should be adjusted to bracket the expected concentration of the analyte in the samples.

GC-MS Protocol

Instrument Conditions

-

Injector: Splitless mode, 250 °C

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

-

MS Transfer Line: 280 °C

-

Ion Source: 230 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Parameters

-

N,N-Dimethylaniline: Quantifier ion m/z 121, Qualifier ion m/z 120

-

N,N-Dimethylaniline-d5: Quantifier ion m/z 126, Qualifier ion m/z 125

Note: It is crucial to verify the mass spectra of both compounds to select appropriate and interference-free ions.

Analysis Sequence

-

Inject a solvent blank (methanol) to ensure the system is clean.

-

Inject each calibration standard in triplicate.

-

Inject a continuing calibration verification (CCV) standard (e.g., Calibration Level 3) every 10-15 sample injections to monitor instrument performance.

Data Analysis and RRF Calculation

-

Peak Integration: Integrate the peak areas for the quantifier ions of N,N-Dimethylaniline (m/z 121) and N,N-Dimethylaniline-d5 (m/z 126) for each calibration standard injection.

-

Calculate Ratios: For each calibration level, calculate the Area Ratio (AreaAnalyte / AreaIS) and the Concentration Ratio (ConcAnalyte / ConcIS).

-

Construct Calibration Curve: Plot the Area Ratio (y-axis) versus the Concentration Ratio (x-axis).

-

Linear Regression: Perform a linear regression on the data points. The equation of the line will be in the form y = mx + c, where 'm' is the slope and 'c' is the y-intercept.

-

Determine RRF: The slope of the calibration curve is the Relative Response Factor (RRF).[12] The y-intercept should be close to zero.

-

Assess Linearity: The coefficient of determination (r²) should be ≥ 0.995 for the calibration curve to be considered linear and acceptable.[14]

Example Calculation and Data

| Conc. Ratio (x) | Area Ratio (y) |

| 1.0 | 0.98 |

| 2.5 | 2.45 |

| 5.0 | 5.05 |

| 10.0 | 10.10 |

| 25.0 | 25.25 |

Calibration Curve

Caption: Example Calibration Curve.

From the linear regression analysis of the example data, the RRF is determined to be 1.01 .

Application of the RRF in Sample Analysis

Once the RRF has been established, the concentration of N,N-Dimethylaniline in an unknown sample can be calculated using the following formula:

ConcAnalyte = (AreaAnalyte / AreaIS) * (ConcIS / RRF)

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several self-validating steps:

-

Linearity of the Calibration Curve (r² ≥ 0.995): Confirms a consistent response across the analytical range.[14][15]

-

Y-intercept close to zero: Indicates minimal bias in the analysis.

-

Consistent RRF across multiple determinations: The RRF should be determined periodically and should not vary significantly.

-

Analysis of Quality Control (QC) samples: QC samples with known concentrations of N,N-Dimethylaniline should be analyzed alongside unknown samples. The calculated concentrations should fall within a predefined acceptance range (e.g., ±15% of the nominal value).

Conclusion

The use of N,N-Dimethylaniline-d5 as an internal standard in conjunction with the determination of a Relative Response Factor provides a highly accurate and precise method for the quantification of N,N-Dimethylaniline. This Isotope Dilution Mass Spectrometry approach effectively compensates for variations in sample preparation and instrument performance, leading to reliable and defensible analytical results.[7] This protocol, grounded in established scientific principles and regulatory guidelines, offers a robust framework for researchers and scientists in drug development and other analytical fields.[16][17]

References

- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.).

- Introduction to deuterated internal standards in mass spectrometry - Benchchem. (n.d.).

- Deuterated internal standards and bioanalysis by AptoChem. (n.d.).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).

- The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21).

- Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. (2017, May 22).

- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).

- Isotope dilution - Wikipedia. (n.d.).

- Analytical Procedures and Methods Validation - Regulations.gov. (n.d.).

- N,N-Dimethylaniline GC grade | Dawn Scientific. (n.d.).

- Relative Response Factor: Accurate Quantification in Chromatography - Separation Science. (2024, October 15).

- Determination of methyl aniline compounds in gasoline by GC-MS - ResearchGate. (n.d.).

- N,N-Dimethylaniline - LookChem. (n.d.).

- Relative Response Factor RRF and Correction Factor - HPLC Primer - MTC USA. (2025, November 4).

- Relative Response Factor (RRF) and its Calculation in HPLC Analysis - Pharmaguideline. (2025, February 18).

- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).

- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).

- How to find out or calculate response factor in gc-ms? - ResearchGate. (2021, June 8).

- N,N-Dimethylaniline | EPA. (n.d.).

Sources

- 1. lookchem.com [lookchem.com]

- 2. epa.gov [epa.gov]

- 3. dawnscientific.com [dawnscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. osti.gov [osti.gov]

- 9. Isotope dilution - Wikipedia [en.wikipedia.org]

- 10. Relative Response Factor RRF and Correction Factor - HPLC Primer [mtc-usa.com]

- 11. researchgate.net [researchgate.net]

- 12. sepscience.com [sepscience.com]

- 13. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]